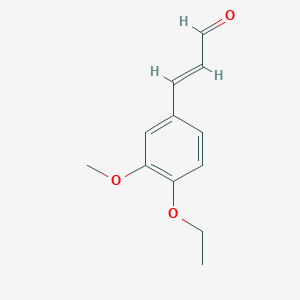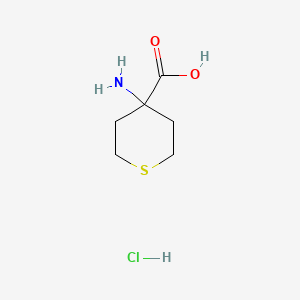
2-(2-chloro-5-methoxyphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloro-5-methoxyphenyl)acetonitrile is an organic compound with the molecular formula C9H8ClNO It is a nitrile derivative characterized by the presence of a chloro and methoxy group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloro-5-methoxyphenyl)acetonitrile typically involves the reaction of 2-chloro-5-methoxybenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and reduced production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are often employed.
Major Products:
Oxidation: 2-(2-chloro-5-methoxyphenyl)acetic acid.
Reduction: 2-(2-chloro-5-methoxyphenyl)ethylamine.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to evaluate its efficacy as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2-chloro-5-methoxyphenyl)acetonitrile largely depends on its chemical reactivity. The nitrile group can undergo hydrolysis to form carboxylic acids, which may interact with biological targets. The chloro and methoxy groups can influence the compound’s binding affinity to various enzymes and receptors, modulating its biological effects.
Comparison with Similar Compounds
- 2-(2-Chloro-4-methoxyphenyl)acetonitrile
- 2-(2-Chloro-5-methylphenyl)acetonitrile
- 2-(2-Chloro-5-ethoxyphenyl)acetonitrile
Comparison: Compared to its analogs, 2-(2-chloro-5-methoxyphenyl)acetonitrile is unique due to the presence of the methoxy group at the 5-position, which can significantly influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and potentially improve its pharmacokinetic properties.
Properties
CAS No. |
90537-17-0 |
|---|---|
Molecular Formula |
C9H8ClNO |
Molecular Weight |
181.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




